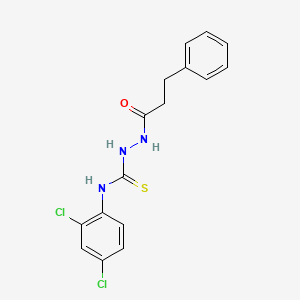
N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide acts by binding to specific enzymes and receptors in the body, inhibiting their activity and leading to various physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of neurotransmitters, leading to changes in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, alterations in the activity of certain enzymes, and changes in the expression of certain genes. These effects have been studied in various animal models and cell culture systems, providing insights into the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity, stability, and potency. However, it also has certain limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and analysis.
Direcciones Futuras
There are several future directions for N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide research, including the development of new drugs based on N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to explore the potential toxicity of N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide with high purity. N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience, and has been shown to have potent inhibitory effects on certain enzymes and receptors. Further studies are needed to explore its potential therapeutic applications and mechanisms of action, as well as to optimize its synthesis method for large-scale production.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-chloro-2-fluorophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S/c18-13-6-7-16(15(19)12-13)20-17(23)21-8-10-22(11-9-21)26(24,25)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZZCSYDHXBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=C(C=C(C=C2)Cl)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-acetylphenyl)-1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4792897.png)
![N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4792898.png)

![N'-(4-fluorophenyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4792924.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4792929.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide](/img/structure/B4792937.png)
![4-chloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4792949.png)
![[2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B4792953.png)

![5,7-bis[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4792968.png)
amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4792971.png)

![2-(2,5-dimethylphenoxy)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4792987.png)